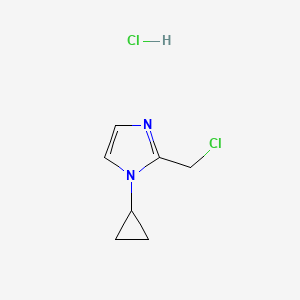

2-(Chloromethyl)-1-cyclopropyl-1H-imidazole hydrochloride

概要

説明

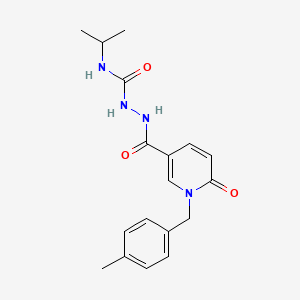

“2-(Chloromethyl)-1-cyclopropyl-1H-imidazole hydrochloride” is a complex organic compound. Based on its name, it likely contains a cyclopropyl group (a three-carbon ring), an imidazole ring (a five-member ring containing two nitrogen atoms), and a chloromethyl group (a carbon atom bonded to a chlorine atom and a hydrogen atom) .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), or mass spectrometry. Unfortunately, without specific data or a known synthesis pathway, it’s challenging to predict the exact structure .Chemical Reactions Analysis

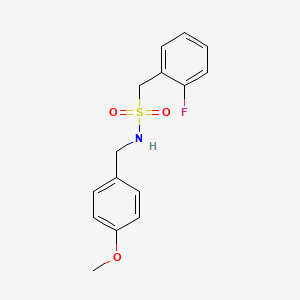

The reactivity of “2-(Chloromethyl)-1-cyclopropyl-1H-imidazole hydrochloride” would depend on its exact molecular structure. The chloromethyl group is often reactive, and could potentially undergo substitution reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .科学的研究の応用

Synthesis and Reactivity

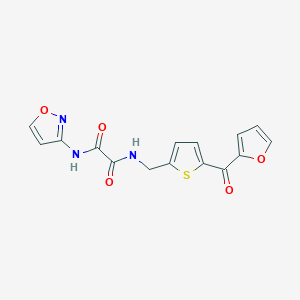

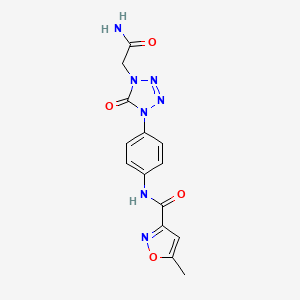

The reactivity of imidazole derivatives, including compounds similar to 2-(Chloromethyl)-1-cyclopropyl-1H-imidazole hydrochloride, has been explored in various chemical reactions. These compounds often serve as intermediates in the synthesis of more complex molecules. For example, the study of double nucleophilic addition reactions to the imidazole nucleus reveals the potential of such compounds in creating novel imidazole derivatives through serial reactions, highlighting their importance in synthetic organic chemistry (Ohta et al., 2000).

Corrosion Inhibition

Halogen-substituted imidazole derivatives have been evaluated as corrosion inhibitors for metals, demonstrating the utility of these compounds in protecting against corrosion in acidic environments. The research shows that specific chloro-substituted imidazole derivatives offer effective corrosion protection for mild steel in hydrochloric acid solutions, indicating their potential industrial applications in metal preservation (Zhang et al., 2015).

Molecular Structure Studies

Investigations into the molecular structure of chloromethyl-imidazole derivatives, including X-ray crystallography and spectroscopic analyses, provide insights into their structural dynamics and potential applications in material science and molecular engineering. Such studies are crucial for understanding the fundamental properties that make these compounds suitable for various applications, including as building blocks in the synthesis of more complex molecules (Ghani & Mansour, 2012).

Catalysis and Organic Transformations

The use of imidazole derivatives in catalysis, particularly as ligands or catalyst supports, showcases their versatility in facilitating a wide range of chemical transformations. This application is crucial in the development of efficient, selective, and environmentally friendly chemical processes. For instance, the incorporation of imidazole derivatives into metal-organic frameworks (MOFs) as catalysts for the oxidation of hydrocarbons represents a significant advancement in the field of catalysis (Zadehahmadi et al., 2014).

作用機序

Safety and Hazards

将来の方向性

The future directions for research on this compound would depend on its intended applications. For example, if it’s a potential pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials .

特性

IUPAC Name |

2-(chloromethyl)-1-cyclopropylimidazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2.ClH/c8-5-7-9-3-4-10(7)6-1-2-6;/h3-4,6H,1-2,5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZOOIRLSKFCSJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=CN=C2CCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)-1-cyclopropyl-1H-imidazole hydrochloride | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-Chlorophenyl)-2,2,2-trifluoroethyl]-N-methylprop-2-enamide](/img/structure/B2775482.png)

![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2775483.png)

![2-Amino-4-(4-fluorophenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2775487.png)

![N-mesityl-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2775492.png)

![1-[1-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxycarbonyl-5-methyl-2-oxo-3H-pyrrol-3-yl]-N-methylmethanimine oxide](/img/structure/B2775493.png)

![Methyl 2-(3-(ethylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2775496.png)